3-乙氧基吡啶-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

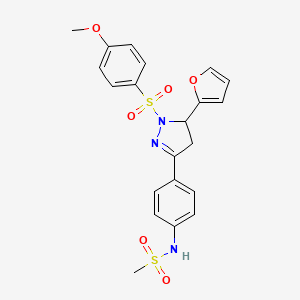

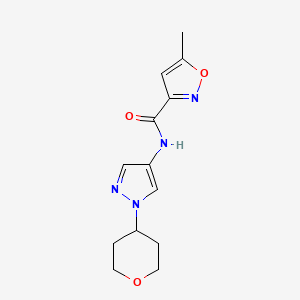

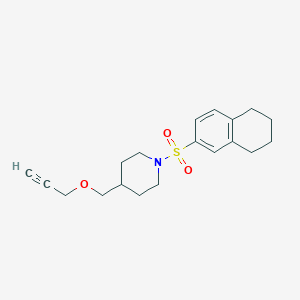

3-Ethoxypyridine-2-sulfonamide is a chemical compound with the CAS Number: 1566861-15-1 and a molecular weight of 202.23 . It is widely used in scientific experiments due to its unique properties.

Molecular Structure Analysis

The IUPAC name for 3-Ethoxypyridine-2-sulfonamide is 1S/C7H10N2O3S/c1-2-12-6-4-3-5-9-7 (6)13 (8,10)11/h3-5H,2H2,1H3, (H2,8,10,11) .科学研究应用

磺酰胺残留检测

一项研究建立了一种通过高效液相色谱法(HPLC-DAD)检测鸡肉和鸡蛋中磺酰胺残留的方法,展示了磺酰胺由于其低成本和广谱活性而在兽医实践中的广泛应用(Premarathne 等人,2017)。

抗肿瘤应用

另一项研究重点关注抗肿瘤磺酰胺的结构和基因表达关系研究,重点介绍了它们在基于细胞的抗肿瘤筛选中的应用以及作为临床试验中细胞周期抑制剂的潜力(Owa 等人,2002)。

环境归趋和降解

磺酰胺(如磺胺甲氧嘧啶)的环境持久性促使人们对其降解进行研究。例如,对磺酰胺微生物降解途径的研究表明,一种不寻常的途径是由异位羟基化和随后的断裂引发的,这可能对减轻抗生素耐药性产生影响(Ricken 等人,2013)。

水处理和修复

对磺胺甲恶唑和相关化合物进行热活化过硫酸盐氧化研究提供了对被磺酰胺污染的水的修复技术的见解,突出了确定有效降解途径的重要性(Ji 等人,2015)。

合成和化学性质

关于磁性超交联聚苯乙烯的简便合成及其在 HPLC 测定前从样品中提取磺酰胺的应用展示了用于在各种基质中高效检测和分析磺酰胺的新材料的不断发展(Tolmacheva 等人,2016)。

作用机制

Target of Action

3-Ethoxypyridine-2-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides, including 3-Ethoxypyridine-2-sulfonamide, are bacterial enzymes involved in the synthesis of folic acid . These enzymes are crucial for bacterial growth and reproduction .

Mode of Action

3-Ethoxypyridine-2-sulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme, it prevents PABA from participating in the reaction, thereby inhibiting the production of folic acid . This disruption in folic acid synthesis hampers the production of nucleic acids in bacteria, inhibiting their growth and reproduction .

Biochemical Pathways

The action of 3-Ethoxypyridine-2-sulfonamide affects the biochemical pathway of folic acid synthesis in bacteria . Folic acid is a precursor for the synthesis of nucleic acids. By inhibiting the production of folic acid, 3-Ethoxypyridine-2-sulfonamide indirectly disrupts the synthesis of nucleic acids, which are essential components of DNA and RNA . This disruption affects the downstream effects of DNA replication, transcription, and protein synthesis, thereby inhibiting bacterial growth and reproduction .

Pharmacokinetics

The pharmacokinetics of 3-Ethoxypyridine-2-sulfonamide, like other sulfonamides, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 3-Ethoxypyridine-2-sulfonamide’s action result in the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, it indirectly inhibits the production of nucleic acids, leading to a halt in DNA replication, transcription, and protein synthesis in bacteria . This results in the bacteriostatic effect, where the growth and reproduction of bacteria are inhibited .

Action Environment

The action, efficacy, and stability of 3-Ethoxypyridine-2-sulfonamide can be influenced by various environmental factors. For instance, the presence of other antibiotics or substances in the environment can affect its action . Additionally, the pH and temperature of the environment can influence its stability and efficacy . Furthermore, the presence of resistant bacterial strains in the environment can also impact the effectiveness of 3-Ethoxypyridine-2-sulfonamide .

安全和危害

属性

IUPAC Name |

3-ethoxypyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-2-12-6-4-3-5-9-7(6)13(8,10)11/h3-5H,2H2,1H3,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUIXJQTQUNKNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1566861-15-1 |

Source

|

| Record name | 3-ethoxypyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

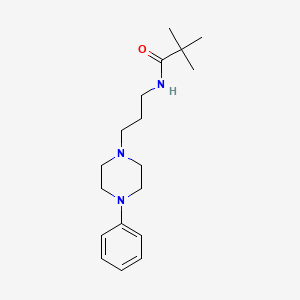

![2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B2603907.png)

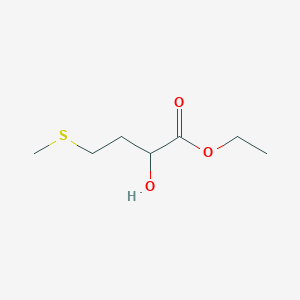

![(4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2603910.png)

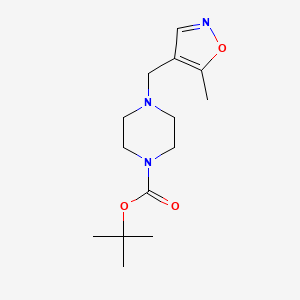

![2-[[4-(4-Fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2603911.png)